(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
Description
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a 1,3-dimethyl-1H-pyrazol-4-yl group connected through a prop-2-en-1-one linkage
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-12(8-17(2)16-10)3-5-13(18)11-4-6-14-15(7-11)20-9-19-14/h3-8H,9H2,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCUUORPOAKQCY-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with 1,3-dimethyl-1H-pyrazol-4-yl-acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxole moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Structure and Composition
The compound features a unique structure characterized by:
- A benzo[d][1,3]dioxole moiety, known for its role in enhancing biological activity.
- A pyrazole ring, which is often associated with various pharmacological effects.
Molecular Formula
The molecular formula is , indicating a complex arrangement that contributes to its diverse applications.
Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance:
- In vitro studies have demonstrated that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications:
- Studies have reported that derivatives of pyrazole exhibit antibacterial and antifungal properties. This suggests that (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one may also possess similar effects .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies:
- Compounds with similar structures have been noted for their ability to reduce inflammation markers in various models, indicating a potential therapeutic role in inflammatory diseases .
Synthetic Pathways
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the enone structure.
- Cyclization Techniques : Employing cyclization methods to introduce the pyrazole moiety effectively.
Yield and Purity
Research has indicated that synthetic routes can yield high-purity compounds suitable for further biological evaluation. For example, yields exceeding 70% are achievable under optimized conditions .
Case Study 1: Anticancer Activity
A study on pyrazole derivatives demonstrated that modifications to the structure can enhance anticancer activity. The compound was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating significant potency .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, this compound was evaluated against common bacterial strains. Results indicated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-4-yl derivatives: Compounds with similar pyrazole moieties.
Benzo[d][1,3]dioxole derivatives: Compounds with similar dioxole structures.
Uniqueness
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety linked to a pyrazole ring through a prop-2-en-1-one structure. This configuration is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the pyrazole structure exhibit notable antimicrobial properties . For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anticancer Properties
Studies highlight the potential anticancer effects of pyrazole-based compounds. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades associated with cell proliferation and survival .
Anti-inflammatory Effects
This compound has been reported to possess anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit phosphodiesterase 4B (PDE4B), which plays a role in inflammatory processes.
- Receptor Modulation : The compound may act on specific receptors involved in pain and inflammation pathways, potentially providing analgesic effects .
- Cell Cycle Regulation : Research indicates that it can affect cell cycle progression in cancer cells, leading to cell cycle arrest and apoptosis .
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of pyrazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Case Study 2: Anticancer Activity
A study assessed the anticancer potential of this compound on human breast cancer cell lines (MCF7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one?
- Methodological Answer : The compound can be synthesized via condensation reactions between benzo[d][1,3]dioxol-5-yl carbonyl derivatives and functionalized pyrazole intermediates. For example, analogous pyrazole derivatives are synthesized by refluxing precursors in ethanol with acid/base catalysts, followed by recrystallization (e.g., DMF-EtOH mixtures) to purify the product . Modifications in substituents (e.g., tert-butyl or methoxy groups) may require adjusting reaction time, temperature, or solvent polarity to optimize yield.
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry and molecular conformation. For instance, the (E)-configuration of similar enone derivatives was resolved using single-crystal X-ray diffraction, with data refined via SHELXL-97 . Complementary techniques like NMR (1H/13C), IR (for carbonyl and C=C stretching), and mass spectrometry validate functional groups and molecular weight.
Q. What biological activities are associated with structurally related pyrazole derivatives?
- Methodological Answer : Pyrazole analogs exhibit anticonvulsant, antimicrobial, and anti-inflammatory activities. Screening involves in vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition studies) and in vivo models (e.g., rodent seizure models). For example, derivatives with benzo[d][1,3]dioxole moieties showed anticonvulsant properties in maximal electroshock (MES) tests .
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of this compound?
- Methodological Answer : Yield optimization requires systematic analysis of reaction parameters:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance enone formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.
- Temperature Control : Microwave-assisted synthesis can reduce reaction time and side products .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) for intermediates prone to polymerization .
Q. How to resolve contradictions between spectroscopic data and computational modeling results?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism, solvent interactions). Address this by:
- Variable Temperature NMR : Probe conformational changes in solution.
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify stable conformers .
- Solvent Exchange Studies : Test NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts.
Q. What role do substituents (e.g., benzo[d][1,3]dioxole, 1,3-dimethylpyrazole) play in biological activity?
- Methodological Answer : The benzo[d][1,3]dioxole group enhances lipophilicity and blood-brain barrier penetration, critical for CNS-targeted agents. The 1,3-dimethylpyrazole moiety may reduce metabolic degradation by sterically blocking cytochrome P450 oxidation. Structure-activity relationship (SAR) studies involve synthesizing analogs with substituted benzodioxoles (e.g., chloro, methoxy) and comparing IC₅₀ values in enzyme assays .
Q. How to evaluate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH-Variation Tests : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
- Light/Heat Exposure : Use ICH guidelines (Q1A) to assess photodegradation and thermal decomposition. Safety data from related compounds suggest sensitivity to strong acids/bases, requiring inert storage conditions .
Q. What computational strategies predict the compound’s molecular targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and pharmacophore modeling against targets like GABA receptors or COX-2. For pyrazole derivatives, homology modeling of binding sites (e.g., using PDB 1A4H for anticonvulsant targets) combined with MD simulations (AMBER/CHARMM) can validate binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
